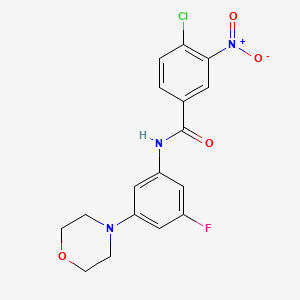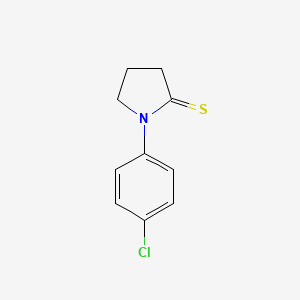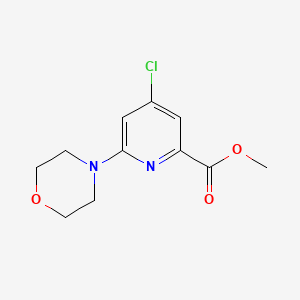
2-Benzyl-3-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-ethoxypyridine is an organic compound with the molecular formula C14H15NO. It belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-ethoxypyridine typically involves the alkylation of 3-ethoxypyridine with benzyl chloride. This reaction is carried out under elevated temperatures to facilitate the formation of the desired product . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The choice of solvent and reaction conditions are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-3-ethoxypyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as iodination and aminomethylation.
Oxidation and Reduction: The presence of the benzyl group allows for oxidation reactions, while the pyridine ring can undergo reduction under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Iodination: Typically involves the use of iodine and an oxidizing agent.
Aminomethylation: Uses formaldehyde and an amine source.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields iodinated derivatives, while aminomethylation produces aminomethylated compounds.
Applications De Recherche Scientifique
2-Benzyl-3-ethoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-ethoxypyridine involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Benzylpyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the benzyl group.
2-Benzyl-3-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Benzyl-3-ethoxypyridine is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57629-74-0 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-benzyl-3-ethoxypyridine |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
Clé InChI |
YMSWUSCHZMJHDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)


![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)



![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)



![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
